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Compound of Interest

Compound Name: Solanesyl-PP

CAS No.: 146340-00-3

Cat. No.: B117566

Get Quote

Abstract: Solanesyl diphosphate (SPP), also known as solanesyl pyrophosphate, is a C45

isoprenoid and a pivotal precursor in the biosynthesis of essential respiratory and

photosynthetic quinones, such as ubiquinone-9 (Coenzyme Q9) and plastoquinone-9.[1][2] Its

long, hydrophobic polyprenyl chain is critical for anchoring these quinones within cellular

membranes. While enzymatic syntheses are well-documented, a robust and scalable chemical

synthesis protocol is highly sought after for applications in drug development, biochemistry, and

structural biology. This guide provides a detailed, two-part protocol for the chemical synthesis

of solanesyl diphosphate from the commercially available starting material, solanesol. The

methodology is grounded in established phosphorylation chemistry, emphasizing experimental

rationale, in-process validation, and rigorous purification to yield a high-purity final product.

Introduction and Strategic Overview
The chemical synthesis of long-chain polyprenyl diphosphates like SPP presents a significant

challenge due to the molecule's amphipathic nature and the lability of the pyrophosphate bond,

which is susceptible to hydrolysis.[3] A direct, one-pot diphosphorylation of solanesol is often

inefficient. Therefore, a more controlled and higher-yielding two-stage strategy is employed:
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Monophosphorylation: The terminal hydroxyl group of solanesol is first converted to a stable

monophosphate ester (Solanesyl-P).

Pyrophosphate Formation: The solanesyl monophosphate is then activated and coupled with

a second phosphate moiety to form the target pyrophosphate linkage.

This approach allows for the purification of the monophosphate intermediate, ensuring that the

final, more complex coupling reaction proceeds with high-purity starting material, thereby

simplifying the final purification of SPP. The first stage of this protocol is adapted from a highly

efficient and general method for synthesizing polyprenyl phosphates using trichloroacetonitrile

as an activator.[4]

Logical Workflow for Solanesyl Diphosphate Synthesis
The overall workflow is designed to proceed from the starting alcohol to the final diphosphate

product with checkpoints for purification and characterization.
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Caption: Overall workflow for the chemical synthesis of Solanesyl-PP.
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Materials and Reagents
Proper preparation and handling of reagents, particularly ensuring anhydrous conditions, are

paramount for the success of this synthesis.
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Reagent CAS No. Purity
Recommended
Supplier

Notes

Solanesol 13190-97-1 >95%
Sigma-Aldrich,

TCI

Starting material.

Must be dry.

Trichloroacetonitr

ile
545-06-2 >98%

Sigma-Aldrich,

Acros Organics

Toxic

Lachrymator.

Handle in a fume

hood.

Tetrabutylammon

ium Dihydrogen

Phosphate

10535-18-9 >97% TCI, Alfa Aesar

Phosphate

source. Must be

thoroughly dried.

Dichloromethane

(DCM),

Anhydrous

75-09-2 >99.8%
Acros Organics,

Sigma-Aldrich

Distill from CaH₂

before use.

Acetonitrile

(ACN),

Anhydrous

75-05-8 >99.8%
Acros Organics,

Sigma-Aldrich

Distill from CaH₂

before use.

Pyridine,

Anhydrous
110-86-1 >99.8% Sigma-Aldrich

Store over

molecular sieves.

Dicyclohexylcarb

odiimide (DCC)
538-75-0 >99%

Sigma-Aldrich,

TCI

Moisture

sensitive.

Morpholine 110-91-8 >99% Sigma-Aldrich Distill before use.

Orthophosphoric

Acid
7664-38-2 85% aq. soln. Fisher Scientific

Used to prepare

phosphate salt.

Tributylamine 102-82-9 >98.5% Sigma-Aldrich

DEAE-Cellulose 9013-34-7 -
Whatman,

Sigma-Aldrich

For ion-

exchange

chromatography.

Ammonium

Bicarbonate
1066-33-7 >99% Sigma-Aldrich

Buffer for

chromatography.
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Detailed Synthesis Protocol
Part A: Synthesis of Solanesyl Monophosphate
(Solanesyl-P)
This step leverages the activation of a phosphate salt with trichloroacetonitrile to form a

reactive phosphorylating agent that readily reacts with the primary alcohol of solanesol.[4] The

use of an anhydrous, non-protic solvent is critical to prevent quenching the reactive

intermediate and hydrolysis of the product.

Reaction Scheme:

Caption: Synthesis of Solanesyl Monophosphate from Solanesol.

Step-by-Step Procedure:

Preparation:

Dry solanesol (1.0 eq, e.g., 631 mg, 1.0 mmol) and tetrabutylammonium dihydrogen

phosphate (1.5 eq, 509 mg, 1.5 mmol) under high vacuum for at least 4 hours.

Set up a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar under

an inert atmosphere (Argon or Nitrogen).

Reaction:

To the flask, add the dried solanesol and tetrabutylammonium dihydrogen phosphate.

Add 40 mL of anhydrous acetonitrile via syringe. Stir the mixture until all solids are

dissolved.

Cool the flask to 0 °C in an ice bath.

Slowly add trichloroacetonitrile (4.0 eq, 0.40 mL, 4.0 mmol) dropwise via syringe over 5

minutes. Caution: This reagent is a toxic lachrymator and must be handled in a chemical

fume hood.[5]
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Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to

room temperature.

Continue stirring at room temperature for 12-16 hours.

Monitoring and Work-up:

Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase

of Chloroform:Methanol:Water (65:25:4, v/v/v). The product, Solanesyl-P, will have a lower

Rf value than the starting solanesol.

Once the reaction is complete, cool the mixture to 0 °C and quench by slowly adding 10

mL of saturated sodium bicarbonate (NaHCO₃) solution.

Concentrate the mixture in vacuo to remove the acetonitrile.

Extract the aqueous residue three times with 30 mL of n-butanol.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification:

Purify the crude residue by flash column chromatography on silica gel.

Equilibrate the column with chloroform.

Load the sample and elute with a gradient of methanol in chloroform (e.g., 0% to 20%

methanol).

Combine fractions containing the pure product (as determined by TLC) and concentrate in

vacuo to yield Solanesyl-P as a waxy solid. The expected yield is typically 60-75%.

Part B: Synthesis of Solanesyl Diphosphate (SPP) from
Solanesyl-P
This step employs the well-established phosphomorpholidate chemistry. The monophosphate

is activated with DCC and morpholine, creating a reactive intermediate. This intermediate is
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then coupled with a tri-n-butylammonium phosphate salt to form the pyrophosphate bond.

Step-by-Step Procedure:

Preparation of Reagents:

Tributylammonium Phosphate Solution: Dissolve orthophosphoric acid (85%, 1.0 eq) in a

minimal amount of water and add tributylamine (1.0 eq). Concentrate the solution to

dryness in vacuo (co-evaporating with pyridine several times) to obtain a viscous oil.

Prepare a 0.5 M solution of this salt in anhydrous pyridine.

Solanesyl-P: Thoroughly dry the Solanesyl-P obtained from Part A under high vacuum.

Activation (Formation of Phosphomorpholidate):

Dissolve the dried Solanesyl-P (1.0 eq, e.g., 711 mg, 1.0 mmol) in a mixture of 10 mL

anhydrous tert-butanol and 2 mL morpholine.

Add a solution of DCC (2.5 eq, 516 mg, 2.5 mmol) in 5 mL of anhydrous tert-butanol.

Stir the reaction at room temperature for 24-48 hours. A white precipitate of

dicyclohexylurea (DCU) will form.

Filter off the DCU precipitate and wash it with tert-butanol.

Concentrate the filtrate to dryness in vacuo. The residue is the crude solanesyl

phosphomorpholidate.

Coupling Reaction:

Dissolve the crude phosphomorpholidate in 10 mL of anhydrous pyridine.

Add the prepared 0.5 M tributylammonium phosphate solution in pyridine (3.0 eq, 6.0 mL,

3.0 mmol).

Stir the reaction under an inert atmosphere at room temperature for 3-5 days. The reaction

vessel must be sealed tightly to exclude moisture.
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Work-up and Purification:

Concentrate the reaction mixture to a thick oil under high vacuum.

Add 50 mL of 0.1 M ammonium bicarbonate (NH₄HCO₃) buffer (pH 7.5) and stir for 30

minutes.

Purification by Ion-Exchange Chromatography:

Prepare a column with DEAE-Cellulose, pre-equilibrated with 0.1 M NH₄HCO₃ buffer.

Load the aqueous solution of the crude product onto the column.

Wash the column with several volumes of the starting buffer to remove unreacted

species.

Elute the product using a linear gradient of NH₄HCO₃ buffer (e.g., 0.1 M to 1.0 M).

Solanesyl-P (one negative charge) will elute before the target Solanesyl-PP (two

effective negative charges at pH 7.5).

Collect fractions and monitor for the presence of phosphate (e.g., using a Molybdenum

Blue assay).

Combine the fractions containing pure SPP.

Desalting and Final Product:

Lyophilize (freeze-dry) the combined fractions repeatedly to remove the volatile

ammonium bicarbonate buffer. This will yield the ammonium salt of Solanesyl Diphosphate

as a white, fluffy solid.

Store the final product at -20 °C or below under an inert atmosphere. The expected yield is

30-50% based on the monophosphate intermediate.

Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the final

product.
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³¹P NMR: This is the most definitive technique. Solanesyl-P will show a single peak around

0-5 ppm. The target SPP will show two doublets in the region of -5 to -15 ppm, characteristic

of a pyrophosphate linkage.

¹H NMR: Will confirm the presence of the solanesyl backbone, with characteristic signals for

the vinyl protons and methyl groups.

Mass Spectrometry (ESI-MS, Negative Ion Mode): Will confirm the correct molecular weight

of the Solanesyl-PP anion. Expected [M-H]⁻ m/z ≈ 789.5.

Conclusion
This application note details a robust, two-part chemical synthesis for Solanesyl diphosphate.

By separating the synthesis into distinct monophosphorylation and pyrophosphate formation

stages, the protocol allows for better control and purification, leading to a high-purity final

product suitable for biochemical and pharmaceutical research. The provided methodologies,

grounded in established chemical principles, offer a reliable pathway for researchers requiring

access to this important biological precursor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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